molecular formula C13H16FN3O5S B2540184 ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate CAS No. 2034591-95-0

ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate

Cat. No. B2540184
CAS RN: 2034591-95-0
M. Wt: 345.35
InChI Key: KBGJLBOKGXRACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C13H16FN3O5S and its molecular weight is 345.35. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Förster Resonance Energy Transfer (FRET) Studies

Background: Förster resonance energy transfer (FRET) is a phenomenon observed in various natural processes, including photosynthesis. It involves the transfer of energy from an excited donor molecule to an acceptor molecule. Researchers have explored FRET for its potential applications in fields such as microchemistry and quantum dots.

Application: In a recent study by a research group at Osaka Metropolitan University, scientists investigated FRET using the compound . They marked donor and acceptor molecules with fluorescent dyes and focused a laser beam on an isolated polymer droplet. By varying the laser intensity, they controlled the speed and efficiency of energy transfer. The polymer changed color due to the dyes mixing, demonstrating successful FRET modulation. This novel non-contact approach could open up new avenues for future FRET research applications .

Antibody Development for Human Asialo Erythropoietin

Background: Human erythropoietin (EPO) is a glycoprotein hormone involved in red blood cell production. Sialic acid residues play a crucial role in EPO’s structure and function. Understanding these aspects is essential both from a fundamental scientific perspective and for anti-doping analysis.

Application: Researchers have undertaken investigations on the role of sialic acid residues in recombinant and natural urinary EPO. By developing antibodies specific to human asialo erythropoietin (EPO lacking sialic acid), they aim to enhance detection methods for doping control and improve our understanding of EPO variants .

Catalytic DNA Molecules (Deoxyribozymes) for Target Detection

Background: Catalytic DNA molecules (deoxyribozymes) are synthetic DNA sequences capable of catalyzing specific reactions. They have applications in biosensing and diagnostics.

Application: A research group led by Dr. Edward Curtis has developed two new types of deoxyribozymes. These molecules can detect the presence of target molecules through fluorescence or color changes. By leveraging DNA-based catalysis, these assays offer a versatile and sensitive approach for detecting various analytes .

properties

IUPAC Name

ethyl 2-[[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O5S/c1-3-22-13(19)7-15-12(18)8-17-11-6-9(14)4-5-10(11)16(2)23(17,20)21/h4-6H,3,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGJLBOKGXRACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate

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